2-{[4-(2-Chlorophenyl)piperazino]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one
CAS No.:
Cat. No.: VC15345827
Molecular Formula: C21H17ClN4O2S
Molecular Weight: 424.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17ClN4O2S |
|---|---|
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | 5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
| Standard InChI | InChI=1S/C21H17ClN4O2S/c22-15-5-1-2-6-16(15)24-9-11-25(12-10-24)21(28)17-13-14-19(29-17)23-18-7-3-4-8-26(18)20(14)27/h1-8,13H,9-12H2 |
| Standard InChI Key | NWPKYIRYPBGSPF-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O |
Introduction
2-{[4-(2-Chlorophenyl)piperazino]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one is a complex organic molecule featuring a pyrido-thieno-pyrimidine core, which is of significant interest in medicinal chemistry due to its potential biological activities. This compound incorporates multiple heterocyclic rings, including a pyridine ring fused with a thieno ring and a piperazine moiety, known for enhancing pharmacological properties.
Synthesis Methods
The synthesis of 2-{[4-(2-Chlorophenyl)piperazino]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
Biological Activities and Applications
Preliminary studies suggest that compounds similar to 2-{[4-(2-Chlorophenyl)piperazino]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one exhibit significant biological activities, particularly as antiplasmodial agents. This is crucial in addressing the increasing resistance of malaria pathogens to existing drugs, making the exploration of novel compounds essential for effective treatment strategies.
Comparison with Similar Compounds
Several compounds share structural features with 2-{[4-(2-Chlorophenyl)piperazino]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one, allowing for comparison:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{[4-(3-Chlorophenyl)piperazino]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one | Similar core structure with different halogen substitution | Variation in halogen position on the phenyl ring |
| 2-{(4-Methylpiperazin-1-yl)carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one | Variation in piperazine substituent | Methyl group instead of chlorophenyl on piperazine |
| 2-{[4-(Phenyl)piperazino]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one | No halogen substituent on phenyl ring | Phenyl ring without chlorine |
These comparisons highlight the uniqueness of the target compound's chlorine substitution and its specific biological properties, setting it apart from similar derivatives.
Future Research Directions
Further research is needed to fully explore the biological activities and potential therapeutic applications of 2-{[4-(2-Chlorophenyl)piperazino]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one. This includes detailed interaction studies with biological systems to understand its mechanism of action and potential side effects. Additionally, optimizing synthesis methods to improve yield and purity will be crucial for large-scale production and clinical trials.
Given the current state of research, there is a lack of detailed studies specifically on this compound in reputable scientific literature beyond its synthesis and potential applications. Therefore, future studies should focus on comprehensive biological evaluations and pharmacokinetic analyses to fully realize its potential in medicinal chemistry.
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